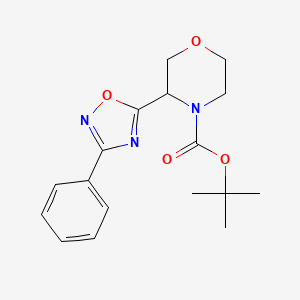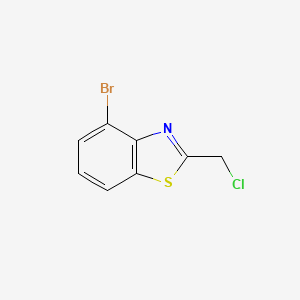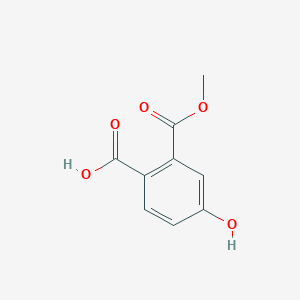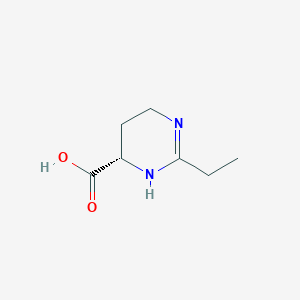![molecular formula C8H18N2 B6619254 3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amine CAS No. 2241107-35-5](/img/structure/B6619254.png)
3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amine, also known as 3-Methylpyrrolidine, is a cyclic amine compound that has been the focus of scientific research in recent years due to its potential applications and interesting biological effects. This compound has been used in a variety of experiments, ranging from synthesis to biochemical and physiological studies.
科学研究应用
3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amineolidine has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including drugs, fragrances, and other chemical compounds. In addition, it has been used in the study of enzyme kinetics, as well as in the study of the structure-activity relationships of various compounds. Furthermore, 3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amineolidine has been used in the study of the metabolism of various compounds, as well as in the study of the pharmacokinetics of various drugs.
作用机制
The mechanism of action of 3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amineolidine is still not fully understood. However, it is believed that the compound acts as a proton donor, which allows it to interact with other molecules and affect their structure and activity. In addition, 3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amineolidine has been shown to interact with various enzymes and receptors, which may be responsible for its biological effects.
Biochemical and Physiological Effects
3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amineolidine has been shown to have a variety of biochemical and physiological effects. In animal models, the compound has been shown to increase the activity of certain enzymes, as well as to alter the metabolism of various compounds. In addition, 3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amineolidine has been shown to have an effect on the central nervous system, as well as to affect the levels of certain hormones and neurotransmitters. Finally, 3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amineolidine has been shown to have an effect on the immune system, as well as to affect the levels of various inflammatory mediators.
实验室实验的优点和局限性
3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amineolidine has several advantages for use in laboratory experiments. First, the compound is relatively easy to synthesize, making it an attractive option for experiments. Second, the compound is relatively stable, making it suitable for long-term storage. Finally, the compound is relatively safe to use in laboratory experiments, as it has been shown to have minimal toxicity.
However, there are also some limitations to using 3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amineolidine in laboratory experiments. First, the compound is relatively expensive, making it difficult to use in large-scale experiments. Second, the compound is not very soluble in water, making it difficult to use in aqueous solutions. Finally, the compound has a relatively short half-life, making it difficult to use in experiments that require long-term measurements.
未来方向
For research include the study of the compound’s effects on various enzymes and receptors, as well as its effects on the metabolism of various compounds. In addition, further research could be conducted to better understand the mechanism of action of 3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amineolidine, as well as to investigate its potential therapeutic applications. Finally, further research could be conducted to investigate the potential toxicity of the compound and to develop safer methods of synthesis and use.
合成方法
3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amineolidine can be synthesized through a variety of methods. The most common methods involve the condensation of formaldehyde and acetaldehyde, which produces the desired compound in one step. Other methods involve the condensation of ethyl formate and an alkyl halide, which produces the desired compound in two steps. Finally, 3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amineolidine can also be synthesized through the reaction of an alkyl halide and an amine.
属性
IUPAC Name |
3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8-4-2-6-10(8)7-3-5-9/h8H,2-7,9H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHQYQVGFVPFFI-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCN1CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B6619215.png)


![3-[(4-Methoxyphenyl)methyl]-2(1H)-quinoxalinone](/img/structure/B6619251.png)

![tert-butyl N-[(4R)-4-aminopentyl]carbamate](/img/structure/B6619270.png)